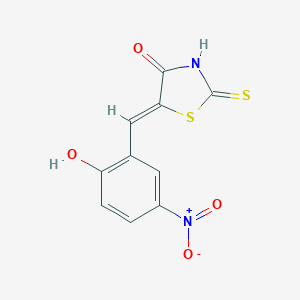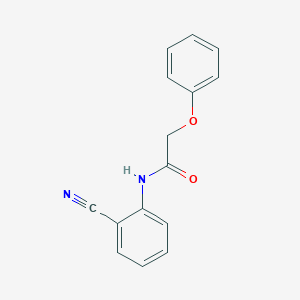
1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dichlorophenyl, phenyl, and styryl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the cyclization process .
Análisis De Reacciones Químicas
1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Addition: The styryl group can undergo addition reactions with electrophiles, leading to the formation of various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated that this compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,4-dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide, this compound inhibits photosynthesis by blocking electron flow in photosystem II.
3,4-Dichlorophenylhydrazine hydrochloride: Used in organic synthesis, this compound serves as a building block for the preparation of various heterocyclic compounds.
4-(3,4-Dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one: This compound has shown potent antifungal activity and is used in the study of fungal infections.
The uniqueness of this compound lies in its structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C23H18Cl2N2 |
|---|---|
Peso molecular |
393.3g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c24-21-14-13-20(16-22(21)25)27-23(18-9-5-2-6-10-18)15-19(26-27)12-11-17-7-3-1-4-8-17/h1-14,16,23H,15H2/b12-11+ |
Clave InChI |
WIQWLODHWXEDMJ-VAWYXSNFSA-N |
SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES isomérico |
C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES canónico |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B412013.png)
![6-formyl-N-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412014.png)




